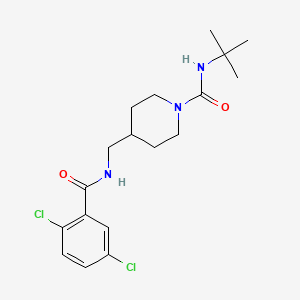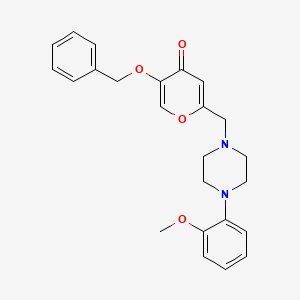
1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide, also known as BTBAC, is a chemical compound that belongs to the class of benzazepines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide acts as a partial agonist for the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to the D2 receptor, 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide can modulate the release of dopamine and regulate its activity in the brain. This mechanism of action is what makes 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide a potential candidate for the treatment of neurological and mental health disorders.
Biochemical and Physiological Effects
Studies have shown that 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide can increase the levels of dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. Additionally, 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide has been found to have a neuroprotective effect, which can help prevent the degeneration of dopaminergic neurons in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the development of new drugs for the treatment of neurological and mental health disorders. However, one limitation of using 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide is its partial agonist activity, which can make it difficult to achieve a consistent response in experiments.
将来の方向性
There are several future directions for research on 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide. One area of interest is the development of new drugs based on the structure of 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide for the treatment of neurological and mental health disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide and its potential applications in other areas of scientific research. Finally, there is a need for more research on the limitations of using 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide in lab experiments and how these limitations can be overcome.
合成法
The synthesis of 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate and then with ammonia. The resulting product is purified through column chromatography to obtain 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide in its pure form. This method has been widely used by researchers to synthesize 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide for various scientific studies.
科学的研究の応用
1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide has been shown to have anxiolytic and antidepressant effects, which further expands its potential applications in the field of mental health.
特性
IUPAC Name |
1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-18(21)17-12-6-10-15-9-4-5-11-16(15)20(17)13-14-7-2-1-3-8-14/h1-5,7-9,11,17H,6,10,12-13H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAMEFYHBERTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C2=CC=CC=C2C1)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-benzyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2929045.png)


![5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2929053.png)



![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)

